ERYTHROMYCIN STEARATE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

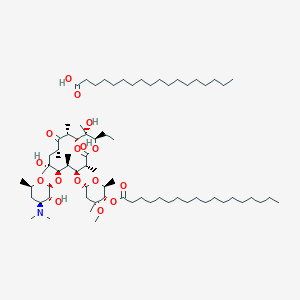

ERYTHROMYCIN STEARATE is a useful research compound. Its molecular formula is C73H137NO16 and its molecular weight is 1284.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Erythromycin stearate is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea. It is primarily used to treat infections caused by susceptible bacteria, particularly in patients who are allergic to penicillin. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, clinical efficacy, and associated case studies.

Pharmacokinetics

This compound exhibits specific pharmacokinetic properties that influence its clinical application:

- Absorption : this compound is absorbed more effectively when taken on an empty stomach. Studies indicate that optimal serum levels are reached when the drug is administered in a fasting state or just before meals .

- Serum Concentrations : A study involving healthy volunteers showed that peak serum concentrations of erythromycin were typically reached 1 hour post-administration, with mean peak concentrations of 4.8 mg/L for this compound after a 1.5 g dose .

- Side Effects : Gastrointestinal disturbances are common side effects, though they tend to be milder with erythromycin ethylsuccinate compared to this compound .

This compound functions primarily as a bacteriostatic agent, inhibiting bacterial growth rather than killing bacteria directly. Its mechanism includes:

- Inhibition of Protein Synthesis : Erythromycin binds to the 50S ribosomal subunit of bacterial ribosomes, specifically targeting the 23S rRNA. This binding inhibits peptide chain elongation during protein synthesis, effectively halting bacterial growth .

- Resistance Mechanisms : Bacterial resistance to erythromycin can occur through modifications in the 23S rRNA or through efflux mechanisms .

Antibacterial Activity

This compound demonstrates broad-spectrum antibacterial activity against various gram-positive and some gram-negative bacteria.

| Bacteria | Sensitivity |

|---|---|

| Staphylococcus aureus | Sensitive/Resistant |

| Streptococcus pneumoniae | Sensitive |

| Neisseria gonorrhoeae | Some sensitivity |

| Campylobacter jejuni | Sensitive |

A study comparing this compound with other formulations indicated that it was effective against both sensitive and resistant strains of Staphylococcus aureus, showing significant inhibitory effects at concentrations as low as 0.5 mg/L .

Clinical Efficacy

This compound is indicated for various infections, including respiratory tract infections and skin infections. Its effectiveness has been documented in multiple clinical studies:

- Case Study : A young woman developed severe cholestasis and jaundice after treatment with this compound, highlighting potential hepatotoxicity associated with its use. This case underscores the importance of monitoring liver function during treatment .

- Comparative Studies : Research has shown that this compound maintains efficacy against pathogens even in cases where resistance is noted with other antibiotics .

Safety and Adverse Effects

While generally well-tolerated, this compound can lead to adverse effects such as:

Scientific Research Applications

Respiratory Tract Infections

Erythromycin stearate is commonly prescribed for upper respiratory tract infections caused by pathogens such as Streptococcus pneumoniae and Haemophilus influenzae. A study involving 303 patients demonstrated a 95.4% cure rate for acute group A beta-hemolytic streptococcal infections treated with erythromycin formulations .

Skin Infections

The antibiotic is also effective against various skin infections caused by susceptible bacteria. Its use has been documented in treating conditions such as impetigo and cellulitis.

Prophylaxis

This compound is utilized for prophylaxis against rheumatic fever in patients allergic to penicillin, particularly in children who have had streptococcal throat infections.

Pharmacokinetics and Bioavailability

This compound exhibits good bioavailability when administered orally. Studies have shown that formulations like OE-7 (a specific this compound capsule) resulted in higher blood concentrations compared to standard formulations, indicating improved absorption and efficacy .

| Formulation | Peak Blood Concentration (mcg/ml) | Time to Peak (hours) | Urinary Excretion Max (hours) |

|---|---|---|---|

| OE-7 | 1.17 | 3 | 4-6 |

| Standard | Lower than OE-7 | Similar | Similar |

Case Study 1: Gastrointestinal Reactions

In a follow-up study involving patients treated with this compound, gastrointestinal reactions were reported in eight cases, alongside one transient rash. These reactions highlight the importance of monitoring side effects during treatment .

Case Study 2: Hepatotoxicity

A significant case involved a young woman who developed severe cholestasis and jaundice after being treated with this compound. This emphasizes the need for caution and monitoring liver function during erythromycin therapy .

Emerging Research and Formulations

Recent studies have explored novel delivery methods for this compound to enhance its therapeutic efficacy:

- Solid Lipid Microparticles : Research indicated that erythromycin-loaded solid lipid microparticles could improve oral delivery and bioavailability .

- pH-Sensitive Nanoparticles : Development of pH-sensitive polymeric nanoparticles has shown promise in protecting erythromycin from acidic environments while enhancing dissolution at intestinal pH levels .

Properties

IUPAC Name |

[(2S,3S,4R,6R)-6-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-methoxy-2,4-dimethyloxan-3-yl] octadecanoate;octadecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H101NO14.C18H36O2/c1-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-43(57)68-50-40(8)66-44(34-54(50,10)64-14)69-47-38(6)49(70-52-46(59)41(56(12)13)32-36(4)65-52)53(9,62)33-35(3)45(58)37(5)48(60)55(11,63)42(16-2)67-51(61)39(47)7;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h35-42,44,46-50,52,59-60,62-63H,15-34H2,1-14H3;2-17H2,1H3,(H,19,20)/t35-,36-,37+,38+,39-,40+,41+,42-,44+,46-,47+,48-,49-,50+,52+,53-,54-,55-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHONGMBJZNDED-DABSQYSZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)OC1C(OC(CC1(C)OC)OC2C(C(C(CC(C(=O)C(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](C(=O)[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H137NO16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1284.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.